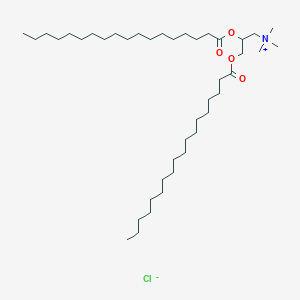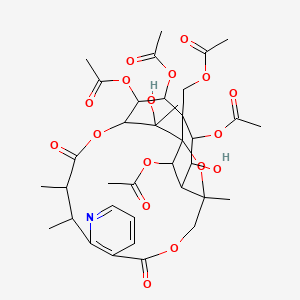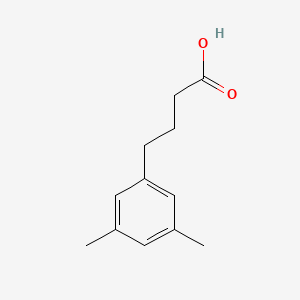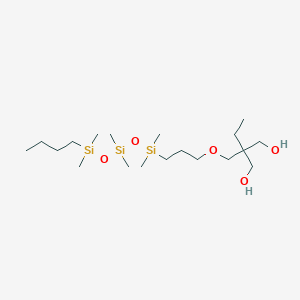
Monodicarbinol terminated polydimethylsiloxane
説明
Monodicarbinol terminated polydimethylsiloxane (MD-PDMS) is a type of silicone polymer that is widely used in scientific research. It is a highly versatile material that possesses unique physical and chemical properties that make it ideal for a wide range of applications.
科学的研究の応用
1. Nano-Object Preparation
Monocarbinol-functionalized polydimethylsiloxane (PDMS) has been used to create diblock copolymer nano-objects through polymerization-induced self-assembly. This process involves converting PDMS into a chain transfer agent for reversible addition–fragmentation chain transfer polymerization, enabling the formation of nanoparticles in various shapes such as spheres, worms, or vesicles (Lopez-Oliva et al., 2015).
2. Microfluidics and Membrane Technology
PDMS is a key material in microfluidics and membrane technology due to its biocompatibility and high gas permeability. It has been used to fabricate microfluidic devices and membranes for gas-liquid contacting, with applications in lab-on-a-chip devices and various separation processes (Femmer et al., 2014).
3. High-Voltage Insulation
PDMS compounds, including those modified with monocarbinol, are utilized in high-voltage applications. Studies using positron annihilation spectroscopy have revealed insights into the hydrophobicity loss and recovery mechanisms in PDMS insulators after exposure to corona discharge, which is vital for outdoor high-voltage applications (Mallon et al., 2003).
4. Biomedical Applications
PDMS has been widely used in biomedical applications due to its biocompatibility. It's used in constructing scaffolds for tissue engineering, where its mechanical properties can be tuned to match physiological conditions. This adaptability influences cellular behaviors such as attachment, spreading, and proliferation (Brown et al., 2005).
5. Surface Engineering for Biocompatibility
PDMS surfaces have been chemically modified to enhance biocompatibility. Techniques like plasma treatment and polydopamine coating have been developed to improve cell adhesion and proliferation on PDMS substrates, making them suitable for long-term cell culture and microfluidic applications (Chuah et al., 2015).
特性
IUPAC Name |
2-[3-[[[butyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxymethyl]-2-ethylpropane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H46O5Si3/c1-9-11-14-25(3,4)23-27(7,8)24-26(5,6)15-12-13-22-18-19(10-2,16-20)17-21/h20-21H,9-18H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCVIMDKAVCHJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](C)(C)O[Si](C)(C)O[Si](C)(C)CCCOCC(CC)(CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H46O5Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
218131-11-4 | |
| Details | Compound: Poly[oxy(dimethylsilylene)], α-[[3-[2,2-bis(hydroxymethyl)butoxy]propyl]dimethylsilyl]-ω-[(butyldimethylsilyl)oxy]- | |
| Record name | Poly[oxy(dimethylsilylene)], α-[[3-[2,2-bis(hydroxymethyl)butoxy]propyl]dimethylsilyl]-ω-[(butyldimethylsilyl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=218131-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID401106613 | |
| Record name | Poly[oxy(dimethylsilylene)], α-[[3-[2,2-bis(hydroxymethyl)butoxy]propyl]dimethylsilyl]-ω-[(butyldimethylsilyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401106613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[[[Butyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxymethyl]-2-ethylpropane-1,3-diol | |
CAS RN |
218131-11-4 | |
| Record name | Poly[oxy(dimethylsilylene)], α-[[3-[2,2-bis(hydroxymethyl)butoxy]propyl]dimethylsilyl]-ω-[(butyldimethylsilyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401106613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Polydimethylsiloxane, monodicarbinol terminated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



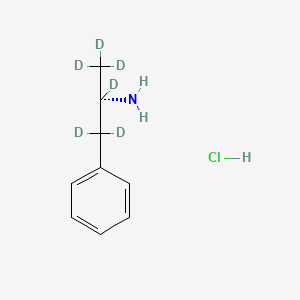
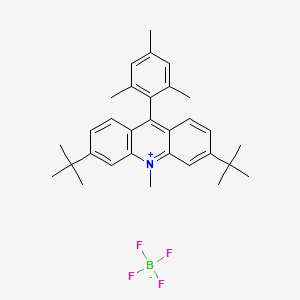

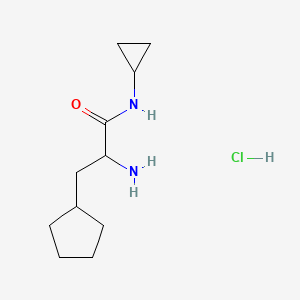

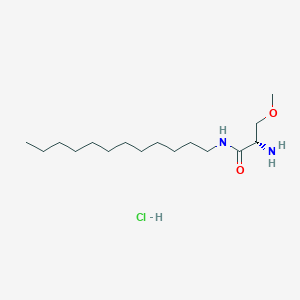
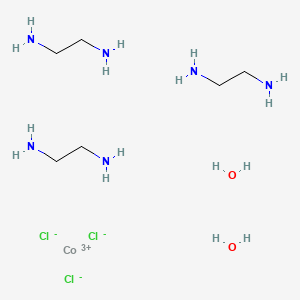
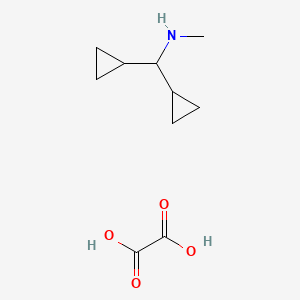
![(8R,9S,10R,13S,14S,17S)-2,2,4,6,6-pentadeuterio-17-hydroxy-10,13-dimethyl-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B6595284.png)

